N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-14(16(25)12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYLWPFIMRNUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethylformamide as a solvent, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide exhibits potent anticancer properties. In studies involving human colorectal carcinoma cell lines (HCT116), this compound demonstrated significant antiproliferative effects with an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 4.53 - 5.85 |
| 5-Fluorouracil | 9.99 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains and fungi. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria as well as fungal species. The results showed that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .
Table 2: Antimicrobial Activity Results
| Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.45 |
| Escherichia coli | 1.43 |
| Candida albicans | 1.27 |
Case Studies and Research Findings
Numerous studies have highlighted the potential applications of this compound:
- A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
- Another research article focused on the synthesis and biological evaluation of related benzothiazole compounds demonstrated their effectiveness in inhibiting tumor growth in vivo models .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes and receptors, leading to the modulation of various biological processes . For example, they may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues of 2,6-Dimethoxybenzamide Derivatives
The 2,6-dimethoxybenzamide scaffold is shared among several compounds with diverse biological activities. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- Isoxaben ’s isoxazole and alkyl branch confer herbicidal activity by inhibiting cellulose biosynthesis in plants .
- PC5 ’s trifluoromethyl and chloro groups enhance TRPV3 channel antagonism, suggesting its 2,6-dimethoxybenzamide scaffold is adaptable to therapeutic targets .
- The target compound ’s benzothiazole and hydroxyphenyl groups may favor interactions with enzymes or receptors in pharmaceutical contexts, akin to benzothiazole-based drugs .
Hydrogen-Bonding and Solubility: The hydroxyl group in the target compound could improve aqueous solubility compared to non-polar analogs like Isoxaben. This may expand its pharmacokinetic profile for drug development.
Molecular Weight and Selectivity :
- Higher molecular weights (e.g., SCHEMBL16666146 at 417.45 g/mol) may reduce membrane permeability but improve target specificity. The target compound’s estimated ~407 g/mol places it within the range of orally bioavailable drugs.
Research Findings and Implications
Structural Optimization Trends
- TRPV3 Antagonists : PC5’s optimization from a virtual screening hit demonstrates the 2,6-dimethoxybenzamide scaffold’s versatility. Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances potency .
- Herbicide Design : Isoxaben’s isoxazole ring and hydrophobic alkyl chain optimize herbicidal activity by targeting plant-specific enzymes .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.45 g/mol. The compound features a benzothiazole moiety, which is known for its significant pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Benzothiazole derivatives often modulate enzyme activity and receptor interactions, influencing several biological pathways:
- Anticancer Activity : Studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound may exert its effects through the inhibition of key signaling pathways involved in tumor growth and survival.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing levels of inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases.
In Vitro Studies
Recent research has evaluated the effects of this compound on different cancer cell lines:
| Cell Line | Effect Observed | Method Used |
|---|---|---|
| A431 | Inhibition of proliferation | MTT assay |
| A549 | Induction of apoptosis | Flow cytometry |
| RAW264.7 | Decrease in IL-6 and TNF-α levels | ELISA |
These studies demonstrate that the compound significantly inhibits the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells while promoting apoptosis at certain concentrations.
Mechanistic Insights
The mechanism by which this compound induces these effects involves:
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle in cancer cells, preventing their division.
- Signaling Pathway Modulation : It inhibits key signaling pathways such as AKT and ERK, which are often overactive in cancerous cells.
Case Studies
A notable study explored a series of benzothiazole derivatives, including this compound. The results indicated that this compound exhibited dual anti-inflammatory and anticancer properties:
- Compound B7 : A derivative closely related to our compound was found to significantly reduce cancer cell proliferation and inflammatory cytokine levels in vitro, suggesting that structural modifications can enhance biological activity.
Q & A
Basic: What are the recommended synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting a benzothiazole derivative (e.g., 4-(1,3-benzothiazol-2-yl)-3-hydroxyphenylamine) with 2,6-dimethoxybenzoyl chloride under anhydrous conditions.
- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or ethanol, with acid catalysts (e.g., glacial acetic acid) to enhance reactivity .
- Temperature control : Reflux conditions (70–90°C) improve yield, while lower temperatures reduce side reactions .
Optimization strategies :- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify intermediates using column chromatography with silica gel and gradients of ethyl acetate/hexane .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detect functional groups like hydroxyl (3200–3500 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers elucidate the mechanism of action of this compound in biological systems?
Answer:
Proposed methodologies:
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like enzymes or receptors .
- Kinetic studies : Measure inhibition constants (Kᵢ) via fluorometric or spectrophotometric assays (e.g., NADH-dependent enzyme inhibition) .
- Cellular assays : Evaluate downstream effects using luciferase reporters or Western blotting for phosphorylation markers .
Note : Computational docking (e.g., AutoDock) can predict binding modes to guide experimental design .
Advanced: How should researchers address contradictions in reported biological activity data for benzothiazole derivatives?
Answer:
Discrepancies may arise due to:
- Compound stability : Degradation under storage (e.g., hydrolysis of amide bonds). Test stability via accelerated aging studies (40°C/75% RH) and HPLC .
- Assay variability : Use orthogonal assays (e.g., SPR vs. enzyme inhibition) to confirm activity .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to establish structure-activity relationships (SAR) .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Derivatization : Synthesize analogs with modifications to the benzothiazole (e.g., halogenation) or methoxy groups (e.g., replacement with ethoxy) .
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to identify critical substituents for activity .
- In vitro profiling : Test analogs against a panel of biological targets (e.g., kinases, GPCRs) to identify selectivity trends .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiazole moiety .
- Moisture control : Use desiccants to avoid hydrolysis of the amide bond .
- Long-term stability : Monitor via periodic HPLC analysis; shelf life typically exceeds 12 months under optimal conditions .
Advanced: How can computational methods enhance the design of experiments for this compound?
Answer:
- Molecular dynamics (MD) simulations : Predict conformational flexibility and solvent interactions .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
